molecular formula C11H17N B145904 Benzenemethanamine, N-(1,1-dimethylethyl)- CAS No. 3378-72-1

Benzenemethanamine, N-(1,1-dimethylethyl)-

Cat. No.: B145904
CAS No.: 3378-72-1
M. Wt: 163.26 g/mol
InChI Key: DLSOILHAKCBARI-UHFFFAOYSA-N
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Description

Biological Activity

Benzenemethanamine, N-(1,1-dimethylethyl)-, commonly known as tert-Butylbenzylamine, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₁H₁₇N
  • Molecular Weight : 163.2594 g/mol
  • CAS Registry Number : 3378-72-1
  • IUPAC Name : N-(1,1-dimethylethyl)benzamine

Biological Activity

Benzenemethanamine, N-(1,1-dimethylethyl)- exhibits various biological activities that have been the subject of numerous studies. The following sections summarize key findings related to its pharmacological properties and potential therapeutic applications.

Antiviral Activity

Research indicates that derivatives of benzenemethanamine possess antiviral properties. A study highlighted the effectiveness of certain α-substituted benzenemethanamine derivatives against HIV-1. These compounds were formulated into pharmaceutical compositions that demonstrated significant anti-HIV activity in vitro .

Neurotransmitter Modulation

Benzenemethanamine derivatives are known to interact with neurotransmitter systems. They may act as modulators of serotonin and dopamine receptors, influencing mood and behavior. This property suggests potential applications in treating mood disorders and neurodegenerative diseases.

Antimicrobial Properties

Some studies have identified antimicrobial activities associated with benzenemethanamine derivatives. For instance, certain compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents in clinical settings .

Research Findings and Case Studies

The biological activity of benzenemethanamine has been documented in several research studies. Below are notable findings:

StudyFindings
Antiviral Study Compounds derived from benzenemethanamine exhibited significant inhibition of HIV-1 replication in vitro .
Neurotransmitter Interaction Research demonstrated that these compounds can modulate serotonin and dopamine pathways, potentially aiding in mood regulation .
Antimicrobial Efficacy Certain derivatives showed promising results against Gram-positive bacteria, suggesting their utility in developing new antibiotics .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

Benzenemethanamine, N-(1,1-dimethylethyl)- can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being used for general applications. For mass spectrometry compatibility, formic acid is recommended instead of phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile: Water: Phosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
ApplicationPharmacokinetics

Pharmaceutical Applications

Benzenemethanamine, N-(1,1-dimethylethyl)- serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in several chemical reactions that are pivotal in drug development.

Synthesis of Nitrosamines

One notable application involves the synthesis of nitrosamines from secondary amines using this compound as a precursor. The process typically employs sodium nitrite and a silica gel catalyst under controlled conditions to yield nitrosamines, which are crucial in medicinal chemistry for developing new therapeutic agents .

Table 2: Synthesis Reaction Overview

ReactantsConditionsProduct
Benzenemethanamine + NaNO₂ + SiO₂CH₂Cl₂ solvent, room temperatureNitrosamines

Environmental Applications

The compound is also utilized in environmental chemistry for the analysis of organic pollutants. Its ability to form stable derivatives makes it suitable for gas chromatography-mass spectrometry (GC-MS) applications. For instance, it can be used to identify and quantify amine derivatives in wastewater samples .

Table 3: Environmental Analysis Methodology

Sample TypeAnalytical TechniqueTarget Compound
Industrial WastewaterGC-MSAlkylated Phenols

Case Studies

Case Study 1: Pharmacokinetics Study

In a study published by SIELC Technologies, researchers utilized HPLC to analyze the pharmacokinetic profile of drugs derived from benzenemethanamine, N-(1,1-dimethylethyl)-. The study demonstrated the compound's utility in determining absorption rates and metabolic pathways of pharmaceuticals .

Case Study 2: Environmental Monitoring

A comprehensive analysis conducted on industrial wastewater samples revealed the presence of benzenemethanamine derivatives. The study highlighted its effectiveness in environmental monitoring and pollutant identification through advanced chromatographic techniques .

Q & A

Basic Question: What are the recommended synthetic routes for preparing Benzenemethanamine, N-(1,1-dimethylethyl)-, and how can purity be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution, where tert-butylamine reacts with benzyl halides (e.g., benzyl chloride) under controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
  • Temperature control : Maintain 0–5°C during the reaction to reduce side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves purity. Solubility data (2 g/L in water at 20°C) from can guide solvent selection.
  • Characterization : Confirm purity via GC-MS or HPLC, referencing NMR (¹H/¹³C) and IR spectra against NIST standards .

Basic Question: Which analytical techniques are critical for characterizing Benzenemethanamine, N-(1,1-dimethylethyl)-?

Answer:

  • Spectroscopy :
    • NMR : ¹H NMR (δ ~1.3 ppm for tert-butyl protons; δ ~3.7 ppm for benzylic CH2). ¹³C NMR confirms tertiary carbon signals (~30 ppm for tert-butyl carbons).
    • IR : Peaks near 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (aromatic C=C). Compare with IR data from structurally similar amines .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z 177.2).
  • Physical Properties : Measure refractive index (n20/D ~1.497) and density (0.881 g/mL) to cross-validate purity .

Basic Question: What safety protocols are essential when handling Benzenemethanamine, N-(1,1-dimethylethyl)-?

Answer:

  • Hazard Classification : Classified as 6.1D (acute toxicity), 8.2C (corrosive to metals), and 8.3A (skin corrosion) .
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (per OSHA guidelines in ).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Consult SDS for emergency measures .

Advanced Question: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Answer:

  • Experimental Replication : Reproduce solubility tests (e.g., 2 g/L in water at 20°C) under controlled pH and temperature .
  • Cross-Validation : Use multiple techniques (e.g., UV-Vis for solubility, DSC for thermal stability) and compare with NIST or EPA reference data .
  • Computational Modeling : Apply DFT calculations to predict solubility parameters or reactivity, then validate empirically .

Advanced Question: What role does Benzenemethanamine, N-(1,1-dimethylethyl)-, play in medicinal chemistry or biochemical studies?

Answer:

  • Building Block : The tert-butyl group enhances steric bulk, making it useful in designing enzyme inhibitors or receptor ligands.
  • Bioactivity Screening : identifies its presence in plant extracts with antimicrobial properties, suggesting potential as a lead compound.
  • Derivatization : Couple with sulfonamide or pyrimidine groups (as in ) to study structure-activity relationships .

Advanced Question: How can thermodynamic properties (e.g., stability under varying temperatures) be systematically evaluated?

Answer:

  • Thermal Analysis : Conduct TGA (decomposition onset ~200°C) and DSC (melting point verification) to assess stability.
  • Kinetic Studies : Monitor degradation rates under accelerated conditions (40–60°C) via HPLC.
  • Environmental Sensitivity : Test hygroscopicity and oxidation susceptibility using controlled humidity chambers .

Advanced Question: What strategies mitigate air sensitivity during storage and experimental use?

Answer:

  • Storage : Store under inert gas (argon/nitrogen) at ≤30°C, as per .
  • Handling : Use Schlenk lines or gloveboxes for air-free synthesis.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent oxidation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzenemethanamine, N-(1,1-dimethylethyl)-
  • Synonyms: N-tert-Butylbenzylamine, N-(tert-Butyl)benzylamine, CAS 3378-72-1 .
  • Molecular Formula : C₁₁H₁₇N
  • Molecular Weight : 163.26 g/mol .

Physical Properties :

  • Density : 0.881 g/mL at 25 °C
  • Refractive Index : 1.497
  • Water Solubility : 2 g/L at 20 °C
  • Boiling Point : ~176 °F (80 °C) .

Chemical Characteristics :

  • A secondary amine with a bulky tert-butyl group attached to the nitrogen atom.
  • Reactivity : The tert-butyl group introduces steric hindrance, reducing nucleophilicity compared to primary amines.
  • Applications : Used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : β-Chloro-N,α-dimethyl-benzeneethanamine Hydrochloride (CAS 25394-24-5)

  • Structure : Contains a chlorine atom on the β-carbon and a methyl group on the α-carbon.
  • Molecular Formula : C₁₀H₁₅ClN·HCl
  • Key Differences :
    • Reactivity : The chlorine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions .
    • Safety : Likely more toxic due to the presence of HCl and chlorine .

Compound B : N-Benzyl-1,1-diphenylmethanamine (CAS 5669-43-2)

  • Structure : Features two phenyl groups on the methanamine carbon and a benzyl group on the nitrogen.
  • Molecular Formula : C₂₀H₁₉N
  • Key Differences: Lipophilicity: Increased aromaticity results in higher hydrophobicity (logP ~4.5 vs. ~2.5 for the target compound). Applications: Potential use in catalysis or as a ligand due to steric bulk .

Compound C : N-(4-Chlorophenyl)-α-methyl-benzenemethanamine (CAS 192057-95-7)

  • Structure : Contains a chloro-substituted phenyl ring and a methyl group on the methanamine carbon.
  • Molecular Formula : C₁₄H₁₃ClN
  • Key Differences :
    • Electronic Effects : The electron-withdrawing chlorine alters reactivity in aryl substitution reactions.
    • Stereochemistry : Exists as enantiomers (+ and −), enabling chiral synthesis applications .

Physical and Chemical Properties Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight 163.26 g/mol 220.10 g/mol 273.38 g/mol 230.72 g/mol
Water Solubility 2 g/L <1 g/L (hydrochloride) Insoluble <1 g/L
Boiling Point ~80 °C Not reported >250 °C (estimated) ~200 °C (estimated)
Key Functional Groups tert-Butyl, Benzyl Chlorine, Methyl Diphenyl, Benzyl Chlorophenyl, Methyl

Sources : .

Preparation Methods

Reductive Amination of Benzaldehyde with tert-Butylamine

Reaction Overview

The reductive amination of benzaldehyde with tert-butylamine in the presence of hydrogen and a palladium-based catalyst represents the most widely documented method for synthesizing N-(tert-Butyl)benzylamine. This one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target amine .

Reaction Equation:

Benzaldehyde+tert-ButylamineH2,Pd/C120°C, 4500 TorrN-(tert-Butyl)benzylamine+H2O\text{Benzaldehyde} + \text{tert-Butylamine} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{120°C, 4500 Torr}} \text{N-(tert-Butyl)benzylamine} + \text{H}2\text{O}

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include temperature, pressure, catalyst loading, and reaction time. Data from patent US8445726B2 demonstrate that increasing the temperature from 100°C to 120°C enhances the yield from 19.6% to 83.0%, while reducing benzyl alcohol by-product formation from 54% to 8.1% .

Table 1: Impact of Temperature on Reductive Amination

Temperature (°C)Yield (%)By-Products (Area %)
10019.6Benzyl alcohol (54.0)
12083.0Benzyl alcohol (8.1)

A catalyst loading of 4.0 wt% 5% Pd/C relative to the amine substrate ensures efficient hydrogenation of the imine intermediate. Prolonged stirring (13 hours total) further reduces residual tert-butylamine to 3.4% .

By-Product Analysis

Gas chromatography (GC) analyses identify toluene (5.5%) and unconverted tert-butylamine (3.4%) as primary by-products . The absence of tertiary amines in the output simplifies purification, as confirmed by distillation studies .

Alkylation of tert-Butylamine with Benzyl Chloride

Synthetic Protocol

An alternative route involves the nucleophilic substitution of benzyl chloride with tert-butylamine in dimethylformamide (DMF) under reflux conditions .

Reaction Equation:

tert-Butylamine+Benzyl ChlorideDMF, RefluxN-(tert-Butyl)benzylamine+HCl\text{tert-Butylamine} + \text{Benzyl Chloride} \xrightarrow[\text{DMF, Reflux}]{} \text{N-(tert-Butyl)benzylamine} + \text{HCl}

Challenges and Limitations

While this method avoids high-pressure hydrogenation, it faces limitations:

  • Low Reported Yields : No quantitative yield data are available in accessible literature, suggesting inefficiency compared to reductive amination .

  • By-Product Formation : Hydrolysis of benzyl chloride to benzyl alcohol and subsequent oxidation to toluene may occur, necessitating rigorous drying and inert atmospheres .

Comparative Analysis of Synthetic Routes

Table 2: Synthesis Method Comparison

ParameterReductive AminationAlkylation
Yield 83.0% Undisclosed
Reaction Conditions 120°C, 4500 Torr, H₂ Reflux in DMF
Catalyst 5% Pd/C None
By-Products Benzyl alcohol, Toluene Benzyl alcohol, HCl
Scalability Industrial (patented) Laboratory-scale

Mechanistic Considerations

Reductive amination proceeds via a two-step mechanism:

  • Imine Formation : Condensation of benzaldehyde and tert-butylamine generates an imine intermediate.

  • Hydrogenation : Pd/C catalyzes the reduction of the C=N bond to C-N, with water as the sole by-product .

In contrast, the alkylation route relies on the nucleophilic displacement of chloride by tert-butylamine, which is less atom-economical due to HCl generation .

Industrial-Scale Process Recommendations

Catalyst Recycling

Patent US8445726B2 emphasizes the recyclability of Pd/C catalysts over five cycles without significant activity loss, reducing production costs .

Solvent-Free Operation

Performing reductive amination without solvents simplifies workup and minimizes waste, aligning with green chemistry principles .

Distillation Purification

Post-reaction, fractional distillation under reduced pressure (5 mm Hg) isolates N-(tert-Butyl)benzylamine with a boiling point of 80°C, achieving >98% purity .

Properties

IUPAC Name

N-benzyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSOILHAKCBARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063002
Record name Benzenemethanamine, N-(1,1-dimethylethyl)-
Source EPA DSSTox
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3378-72-1
Record name N-(1,1-Dimethylethyl)benzenemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)benzylamine
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Record name Benzenemethanamine, N-(1,1-dimethylethyl)-
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Record name Benzenemethanamine, N-(1,1-dimethylethyl)-
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Record name N-(tert-butyl)benzylamine
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Synthesis routes and methods

Procedure details

In an analogous manner to that in example 1c, except using 4.0% by weight of hydrogenation catalyst, based on the total amount of amine, 1 mol of tert-butylamine was reacted with cyclohexanal (example 3a) or benzaldehyde (example 3b) to give the corresponding secondary amines (tert-butylcyclohexylmethylamine and benzyl-tert-butylamine respectively) which were then analyzed by gas chromatography. For these reactions, yields of 87.3 area % (example 3a) and 14.2 area % (example 3b) of the corresponding secondary amines were achieved.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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